Bicyclo[2.2.2]octan-1-amine hydrochloride
Overview
Description
Bicyclo[2.2.2]octan-1-amine hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is a bicyclic amine that is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
Bicyclo[2.2.2]octan-1-amine hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Bicyclobutanes, which are structurally similar to Bicyclo[2.2.2]octan-1-amine hydrochloride, are among the most highly strained isolable organic compounds and their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . In recent years, numerous creative synthetic strategies exploiting their heightened reactivity have been presented and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis . Their proclivity as strain-release reagents through their weak central C–C bond has been harnessed in a variety of addition, rearrangement and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds . This suggests that this compound and related compounds could have potential applications in the synthesis of complex molecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octan-1-amine hydrochloride typically involves the reaction of bicyclo[2.2.2]octan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt . The process can be summarized as follows:
- Dissolve bicyclo[2.2.2]octan-1-amine in an appropriate solvent such as ethanol or water.
- Slowly add hydrochloric acid to the solution while stirring.
- Continue stirring the mixture until the reaction is complete.
- Filter the resulting solid and wash with cold solvent to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of N-substituted derivatives.
Mechanism of Action
The mechanism of action of bicyclo[2.2.2]octan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octan-2-amine hydrochloride: A similar compound with the amine group at a different position on the bicyclic structure.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic amine with different functional groups and applications.
Uniqueness
Bicyclo[2.2.2]octan-1-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
bicyclo[2.2.2]octan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-4-1-7(2-5-8)3-6-8;/h7H,1-6,9H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLMHOAIQRMILW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CC2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-43-7 | |
Record name | bicyclo[2.2.2]octan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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